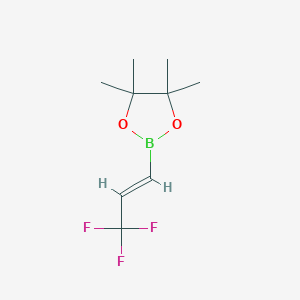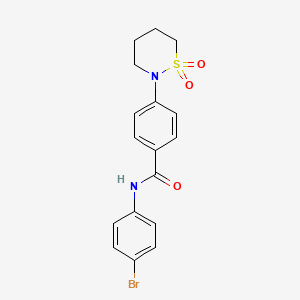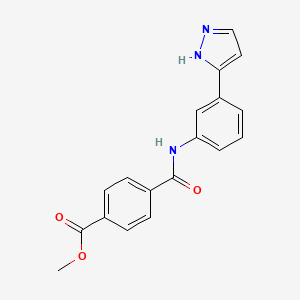![molecular formula C18H19N3O2 B2509021 N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1311625-40-7](/img/structure/B2509021.png)
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as GNE-272 and is classified as a small molecule inhibitor. It has been found to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide involves the inhibition of a specific protein target. This protein target is involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting this protein target, N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide can potentially disrupt these cellular processes and lead to the death of cancer cells or the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide can have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to suppress immune responses in autoimmune diseases by inhibiting the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide in lab experiments is its high affinity for a specific protein target. This makes it a potent inhibitor and allows for the study of the effects of inhibiting this protein target. However, one limitation is that it may not be effective against all types of cancer or autoimmune diseases.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide. One direction is the study of its effectiveness in combination with other drugs or treatments. Another direction is the study of its potential use in other diseases or conditions beyond cancer and autoimmune diseases. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide involves several steps. The first step is the synthesis of 3-(pyridin-3-yl)methoxybenzaldehyde, which is then reacted with 2-methyl-3-butenenitrile to form the intermediate product. The final step involves the reaction of the intermediate product with 4-bromobenzoyl chloride to yield the desired product.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on certain protein targets, making it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3-(pyridin-3-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)17(10-19)21-18(22)15-6-3-7-16(9-15)23-12-14-5-4-8-20-11-14/h3-9,11,13,17H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFMJMFSBWORSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)
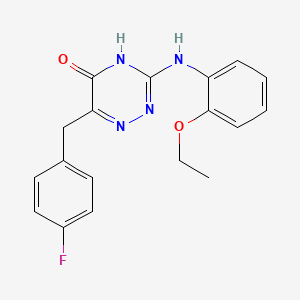
![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
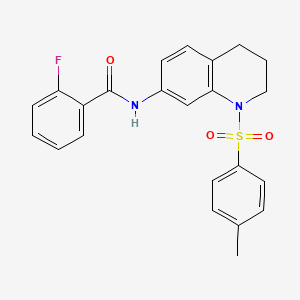
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
